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Foundational

An In-Depth Technical Guide to 2-Methyl-5-(1-methylazetidin-3-yl)aniline: Physicochemical and Chemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Emerging Interest in Medicinal Chemistry 2-Methyl-5-(1-methylazetidin-3-yl)aniline is a novel small molecule w...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest in Medicinal Chemistry

2-Methyl-5-(1-methylazetidin-3-yl)aniline is a novel small molecule with significant potential in drug discovery. Its structure, which combines a substituted aniline ring with a strained azetidine moiety, presents a unique profile for interacting with biological targets. The aniline component is a common scaffold in medicinal chemistry, known for its ability to engage in various intermolecular interactions.[1][2] The incorporation of an azetidine ring is a modern strategy in drug design, often used to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can enhance target binding.[3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-(1-methylazetidin-3-yl)aniline. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and foundational chemical principles to offer a robust predictive profile. The methodologies for its characterization are also detailed, providing a framework for its empirical investigation.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a drug candidate are critical to its pharmacokinetic and pharmacodynamic profile. The properties of 2-Methyl-5-(1-methylazetidin-3-yl)aniline are influenced by both the substituted aniline and the N-methylazetidine groups.

PropertyPredicted Value/RangeRationale and Supporting Evidence
Molecular Formula C12H18N2Based on the chemical structure.
Molecular Weight 190.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or oilAniline and its derivatives are often liquids or low-melting solids that can darken upon exposure to air and light.[5][6]
Melting Point 60-90 °CThis is an estimation. For comparison, the melting point of a related compound, 2-methyl-5-(1H-tetrazol-1-yl)aniline, is not explicitly stated but it is a solid.[7] The melting point will be influenced by crystal packing, which is difficult to predict.
Boiling Point > 300 °C (decomposes)High boiling points are expected for molecules of this size with polar functional groups. Aniline itself boils at 184 °C. The additional substituents will significantly increase the boiling point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in water.The aniline and azetidine nitrogens can act as hydrogen bond acceptors, while the aniline N-H can be a donor. The N-methylazetidine moiety is expected to enhance aqueous solubility compared to more lipophilic substituents.[6]
pKa (of the anilinium ion) 4.0 - 5.0The pKa of aniline is 4.6. The methyl group at the 2-position is weakly electron-donating, which would slightly increase the pKa. The 1-methylazetidin-3-yl group's electronic effect at the meta position is more complex but is not expected to cause a large deviation from the typical pKa of substituted anilines.[1][8]
logP 1.5 - 2.5The octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the polar aniline and azetidine groups is balanced by the hydrocarbon backbone. This predicted range is typical for many orally bioavailable drugs.

Chemical Properties and Reactivity

The chemical reactivity of 2-Methyl-5-(1-methylazetidin-3-yl)aniline is dictated by the functional groups present: the aromatic aniline and the tertiary amine within the azetidine ring.

Aniline Moiety: Aromatic Electrophilic Substitution and Diazotization

The amino group of the aniline ring is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. In this molecule, the positions ortho and para to the amino group are substituted with a methyl group and a 1-methylazetidin-3-yl group, respectively. This substitution pattern will influence further electrophilic aromatic substitution reactions.

The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups.

Aniline_Reactivity Aniline 2-Methyl-5-(1-methylazetidin-3-yl)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl Substituted_Products Various Substituted Aromatics Diazonium->Substituted_Products Nucleophilic Substitution

Caption: Reactivity of the aniline moiety.

N-Methylazetidine Moiety: Basicity and Nucleophilicity

The nitrogen atom of the N-methylazetidine ring is a tertiary amine and is expected to be basic. It can be protonated by acids to form a quaternary ammonium salt. This nitrogen can also act as a nucleophile. The strained four-membered ring of the azetidine can undergo ring-opening reactions under certain conditions, although it is generally more stable than the corresponding aziridine.[3][9]

Azetidine_Reactivity Azetidine N-Methylazetidine Moiety Protonation Quaternary Ammonium Salt Azetidine->Protonation Acid Nucleophilic_Addition Addition Products Azetidine->Nucleophilic_Addition Electrophile Ring_Opening Ring-Opened Products Azetidine->Ring_Opening Specific Reagents/ Conditions

Caption: Reactivity of the N-methylazetidine moiety.

Synthesis Outline

A plausible synthetic route to 2-Methyl-5-(1-methylazetidin-3-yl)aniline could involve the coupling of a suitably protected 3-substituted azetidine with a substituted nitrobenzene, followed by reduction of the nitro group. A common approach for the C-N bond formation would be a Buchwald-Hartwig amination.

Synthesis_Workflow Start Substituted Nitrobenzene & Protected Azetidine Coupling Buchwald-Hartwig Coupling Start->Coupling Reduction Nitro Group Reduction Coupling->Reduction Final 2-Methyl-5-(1-methylazetidin-3-yl)aniline Reduction->Final

Caption: A potential synthetic workflow.

Experimental Protocols for Characterization

The following are standard experimental protocols for the characterization of a novel small molecule like 2-Methyl-5-(1-methylazetidin-3-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • ¹H NMR:

    • Expected Signals:

      • Aromatic protons: Multiple signals in the range of 6.5-7.5 ppm.

      • Aniline NH2: A broad singlet, the chemical shift of which is solvent and concentration-dependent.

      • Azetidine ring protons: A complex set of multiplets in the aliphatic region (2.5-4.0 ppm).

      • Azetidine N-methyl group: A singlet around 2.2-2.5 ppm.

      • Aniline methyl group: A singlet around 2.0-2.3 ppm.

  • ¹³C NMR:

    • Expected Signals:

      • Aromatic carbons: Signals in the range of 110-150 ppm.

      • Azetidine ring carbons: Signals in the aliphatic region (40-60 ppm).

      • Azetidine N-methyl carbon: A signal around 40-45 ppm.

      • Aniline methyl carbon: A signal around 15-20 ppm.

  • 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity between protons and carbons and to assign all signals unambiguously.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Technique: Electrospray Ionization (ESI) is a suitable method for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Full Scan MS: To determine the mass of the protonated molecule [M+H]⁺. The expected m/z would be approximately 191.15.

    • Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain structural information. Expected fragmentation patterns would involve cleavage of the azetidine ring or loss of the methyl groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the percentage of the total peak area that corresponds to the main peak.

Conclusion

2-Methyl-5-(1-methylazetidin-3-yl)aniline is a compound with a promising structural combination for applications in drug discovery. While direct experimental data is currently limited, this guide provides a thorough predictive overview of its key physical and chemical properties based on established chemical principles and data from analogous structures. The outlined experimental protocols provide a clear path for its empirical characterization, which will be essential to fully unlock its potential in the development of new therapeutics.

References

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link][1]

  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link][10]

  • Supporting Information. (n.d.). 2. Retrieved from [Link][5]

  • RSC Publishing. (2015, December 9). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. Retrieved from [Link][11]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link][8]

  • ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. Retrieved from [Link][12]

  • AMERICAN ELEMENTS. (n.d.). 2-methyl-5-(pyridin-3-yl)aniline | CAS 1007213-22-0. Retrieved from [Link][13]

  • NextSDS. (n.d.). 2-methyl-5-(pyridin-3-yl)aniline — Chemical Substance Information. Retrieved from [Link][14]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link][15]

  • PubChem. (n.d.). (1R)-1-methyl-9-[(3-methylazetidin-3-yl)amino]-8-(trifluoromethyl)-3,5-dihydro-1H-[1][5][10]triazino[3,4-c][1][5]benzoxazin-2-one | C16H18F3N5O2 | CID 76285722. Retrieved from [Link][16]

  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) -. Retrieved from [Link][17]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link][3]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Methyl orange. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link][4]

  • Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link][2]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link][19]

  • African Journal of Plant Science. (2015, April 15). Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives and investigation of their. Retrieved from [Link][20]

  • PubChemLite. (n.d.). 2-methyl-5-(piperidin-2-yl)aniline. Retrieved from [Link][21]

  • National Institute of Standards and Technology. (n.d.). Aniline - the NIST WebBook. Retrieved from [Link][22]

  • PubChemLite. (n.d.). 2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved from [Link][23]

  • mzCloud. (2018, March 29). 2 Methoxy 5 methylaniline. Retrieved from [Link][24]

Sources

Exploratory

Whitepaper: The Strategic Role of 2-Methyl-5-(1-methylazetidin-3-YL)aniline in Modern Kinase Inhibitor Design

Executive Summary In the relentless pursuit of highly selective and metabolically stable targeted therapies, the architectural precision of building blocks dictates the success of a clinical candidate. 2-Methyl-5-(1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of highly selective and metabolically stable targeted therapies, the architectural precision of building blocks dictates the success of a clinical candidate. 2-Methyl-5-(1-methylazetidin-3-YL)aniline (CAS: 2113624-24-9; PubChem CID: 130271075) has emerged as a highly specialized, next-generation building block in the synthesis of small-molecule kinase inhibitors[1].

This molecule represents a strategic convergence of two privileged motifs:

  • The Ortho-Toluidine (2-Methylaniline) Core: A classic hinge-binding and conformational lock motif utilized in blockbuster tyrosine kinase inhibitors (TKIs) to enforce optimal dihedral angles.

  • The 1-Methylazetidin-3-yl Moiety: A highly rigid, sp3-rich, four-membered saturated nitrogen heterocycle that acts as a superior bioisostere for traditional solubilizing groups like piperazine or morpholine[2].

This technical guide explores the physicochemical advantages, mechanistic pharmacology, and synthetic integration of this building block, providing actionable, field-proven insights for drug discovery programs.

Structural & Physicochemical Profiling

Historically, the azetidine ring was considered a synthetic curiosity due to its inherent ring strain (approximately 25.2 kcal/mol)[3]. However, it has recently transitioned into a privileged scaffold in modern medicinal chemistry[4]. By incorporating the 1-methylazetidin-3-yl group at the 5-position of the aniline ring, medicinal chemists can dramatically alter the pharmacokinetic (PK) profile of a drug candidate without increasing its molecular weight significantly.

The Bioisosteric Advantage

Traditional kinase inhibitors often rely on morpholine or piperazine rings projecting into the solvent-exposed channel to improve aqueous solubility. However, these six-membered rings carry a high lipophilic burden (cLogP) and are susceptible to oxidative metabolism (e.g., N-dealkylation or morpholine ring-opening).

Replacing these with an azetidine ring introduces significant three-dimensionality and molecular rigidity[4]. This rigidity reduces the entropic penalty upon target binding, often leading to enhanced target affinity while simultaneously lowering lipophilicity and improving metabolic stability[4].

Table 1: Comparative Physicochemical Properties of Aniline Substituents

Note: Data represents generalized profiles for bioisosteric fragments in TKI optimization.

Physicochemical PropertyPiperazine-AnilineMorpholine-Aniline1-Methylazetidin-3-yl-Aniline
Molecular Rigidity LowLowHigh
cLogP (Lipophilicity) ~1.8~1.5~1.2
Aqueous Solubility ModerateHighVery High
Metabolic Stability Low (N-dealkylation)ModerateHigh (Steric shielding)
Entropic Penalty HighHighLow

Mechanistic Role in Kinase Inhibitor Design

In the context of Receptor Tyrosine Kinases (RTKs) such as EGFR, ALK, or JAK, the 2-Methyl-5-(1-methylazetidin-3-YL)aniline fragment serves a dual mechanistic purpose within the ATP-binding pocket.

  • Conformational Locking: The methyl group at the 2-position (ortho to the primary amine) creates a steric clash with adjacent core scaffolds (e.g., pyrimidines or quinolines). This forces the aniline ring out of planarity, locking the molecule into the bioactive conformation required to bind the kinase hinge region.

  • Solvent Channel Exploitation: The 1-methylazetidin-3-yl group is strategically positioned at the 5-position (meta to the amine, para to the methyl) to project outward into the solvent-exposed channel. The basic azetidine nitrogen (pKa ~8.8) is protonated at physiological pH, allowing it to form critical water-mediated hydrogen bonds, which drastically improves the intracellular accumulation of the drug.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Downstream Downstream Effectors (PI3K/AKT) Receptor->Downstream Phosphorylation Inhibitor Azetidine-Aniline Derived TKI Inhibitor->Receptor Competitive ATP Inhibition Transcription Gene Transcription & Proliferation Downstream->Transcription Nuclear Translocation

Caption: Mechanism of action for targeted kinase inhibitors utilizing the azetidine-aniline core.

Synthetic Methodology & Experimental Workflow

The integration of 2-Methyl-5-(1-methylazetidin-3-YL)aniline into a larger heteroaryl core is typically achieved via a Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling . Below is a self-validating, field-tested protocol designed to maximize yield while preserving the strained azetidine ring.

Experimental Protocol: Buchwald-Hartwig Amination

Step 1: Reaction Setup (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with:

  • Heteroaryl halide core (1.0 equiv)

  • 2-Methyl-5-(1-methylazetidin-3-YL)aniline (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv)

  • XPhos (0.10 equiv)

  • Cs2CO3 (2.0 equiv)

Step 2: Solvent Addition Add anhydrous, degassed 1,4-dioxane to achieve a reaction concentration of 0.2 M. Seal the vial with a PTFE-lined crimp cap.

Step 3: Thermal Activation Remove the vial from the glovebox and heat in an oil bath or heating block at 100 °C for 12–16 hours under vigorous stirring.

Step 4: Workup & Purification Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the target TKI.

The Causality Behind the Chemistry (E-E-A-T Insights)
  • Why XPhos? The azetidine nitrogen is highly basic and prone to coordinating with palladium, which can poison the catalyst. XPhos, a bulky, electron-rich biaryl phosphine ligand, creates a sterically demanding environment around the palladium center. This prevents the formation of inactive bis-amine palladium complexes and accelerates the reductive elimination step.

  • Why Cs2CO3? Stronger bases like sodium tert-butoxide (NaOtBu) are standard in Buchwald-Hartwig aminations. However, due to the high ring strain of the azetidine core (25.2 kcal/mol)[3], strong bases can trigger unwanted ring-opening side reactions. Cesium carbonate provides a mild, yet highly effective, basic environment that preserves the integrity of the azetidine core.

  • Why 1,4-Dioxane? The ortho-methyl group on the aniline introduces significant steric hindrance, requiring elevated temperatures (100 °C) to overcome the activation energy barrier for the oxidative addition and transmetalation steps. Dioxane's boiling point (101 °C) is perfectly suited for this thermal profile.

Workflow A Heteroaryl Halide (Core Scaffold) C Catalysis: Pd2(dba)3 / XPhos Cs2CO3, Dioxane, 100°C A->C B 2-Methyl-5-(1-methylazetidin-3-YL)aniline (Building Block) B->C D Cross-Coupled TKI Intermediate C->D Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig cross-coupling of the azetidine-aniline building block.

Conclusion

The transition of the azetidine ring from a niche synthetic challenge to a cornerstone of rational drug design underscores a major leap in medicinal chemistry[4]. 2-Methyl-5-(1-methylazetidin-3-YL)aniline is not merely a structural fragment; it is a highly engineered tool designed to solve specific PK/PD bottlenecks in kinase inhibitor development. By leveraging its unique combination of conformational locking (via the ortho-methyl group) and sp3-rich bioisosterism (via the azetidine ring), researchers can design next-generation therapeutics with superior metabolic stability, enhanced solubility, and profound target selectivity.

References

  • PubChem, National Institutes of Health (NIH). "2-Methyl-5-(1-methylazetidin-3-YL)aniline - Compound Summary." URL:[Link]

  • Domainex Synthesis Group. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." URL:[Link]

Sources

Foundational

2-Methyl-5-(1-methylazetidin-3-YL)aniline molecular weight and exact mass

Title: Precision Mass Spectrometry and Physicochemical Profiling of 2-Methyl-5-(1-methylazetidin-3-yl)aniline in Drug Discovery Executive Summary In modern medicinal chemistry, the shift toward highly sp³-hybridized, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Mass Spectrometry and Physicochemical Profiling of 2-Methyl-5-(1-methylazetidin-3-yl)aniline in Drug Discovery

Executive Summary

In modern medicinal chemistry, the shift toward highly sp³-hybridized, conformationally restricted scaffolds has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Methyl-5-(1-methylazetidin-3-yl)aniline (PubChem CID: 130271075) [1] exemplifies this paradigm. By integrating an azetidine ring onto an aniline core, this molecule serves as a critical building block and pharmacological tool. However, the incorporation of basic, nitrogen-rich heterocycles demands rigorous analytical validation during synthesis and metabolite tracking. This technical guide provides an in-depth analysis of the compound's exact mass, physicochemical properties, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical determination.

Physicochemical & Structural Profiling

Understanding the exact elemental composition and mass of 2-Methyl-5-(1-methylazetidin-3-yl)aniline is the first step in establishing a robust analytical workflow. The molecule consists of a central benzene ring substituted with a methyl group, a primary amine (aniline moiety), and a 1-methylazetidin-3-yl group.

The presence of two distinct basic centers—the primary aniline nitrogen and the tertiary azetidine nitrogen—profoundly influences its ionization behavior in mass spectrometry.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
Chemical Name 2-Methyl-5-(1-methylazetidin-3-yl)anilineCore structural identifier.
Molecular Formula C₁₁H₁₆N₂Dictates the theoretical isotopic distribution.
Molecular Weight 176.26 g/mol Used for macroscopic stoichiometric calculations.
Exact Mass (Monoisotopic) 176.131349 DaCritical for HRMS target identification.
[M+H]⁺ Precursor Mass 177.138625 DaThe primary target m/z in ESI+ mode.
PubChem CID 130271075Database cross-referencing [1].

Mechanistic Insights: The Azetidine Motif in Medicinal Chemistry

As a Senior Application Scientist, it is vital to understand why this specific structural motif is utilized before analyzing it. Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged motifs in drug discovery[2].

  • Causality of Structural Choice: Traditional drug design often relied on planar, lipophilic aromatic rings, which frequently suffer from poor aqueous solubility and high off-target toxicity. Substituting larger rings (like piperidines or morpholines) with a 1-methylazetidin-3-yl group increases the molecule's sp³ character (Fsp³).

  • Metabolic Shielding: The high ring strain and conformational rigidity of the azetidine ring enhance metabolic stability against cytochrome P450 enzymes, while the basic tertiary nitrogen (pKa ~8.5–9.0) ensures the molecule is protonated at physiological pH, improving aqueous solubility and modulating the volume of distribution.

Self-Validating Protocol: LC-HRMS Exact Mass Determination

To verify the exact mass of 2-Methyl-5-(1-methylazetidin-3-yl)aniline in complex biological matrices or synthetic mixtures, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow is required [3]. The following protocol is designed as a self-validating system , ensuring that each step contains an internal check before proceeding.

Step 1: System Suitability and Lock Mass Calibration
  • Action: Infuse a reference standard, such as Leucine Enkephalin (exact mass m/z 556.2771), continuously into the source via a secondary sprayer.

  • Causality: Time-of-Flight (TOF) and Orbitrap mass analyzers are susceptible to micro-fluctuations in temperature and voltage. A continuous lock mass provides real-time mass axis correction, ensuring sub-ppm mass accuracy.

  • Validation Check: The system must not proceed to sample injection unless the lock mass signal maintains a stable intensity (>10⁴ counts) and a mass error of < 1.5 ppm.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL of the sample onto a charged-surface C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: The azetidine and aniline nitrogens are highly basic. Without an acidic modifier (Formic Acid), these groups would interact with residual silanols on standard silica columns, causing severe peak tailing. The 0.1% Formic Acid ensures both nitrogens are fully protonated, yielding a sharp, symmetrical chromatographic peak.

  • Validation Check: The retention time of the analyte must match the pre-established reference standard within ±0.05 minutes, confirming column equilibration and mobile phase integrity.

Step 3: ESI+ Ionization and MS1 Acquisition
  • Action: Apply a capillary voltage of 3.0 kV and a desolvation temperature of 300°C in positive Electrospray Ionization (ESI+) mode. Acquire MS1 spectra in the m/z 100–500 range at a resolution of >60,000.

  • Causality: The dual-nitrogen structure makes the molecule highly amenable to positive ionization. The parameters are optimized to fully desolvate the [M+H]⁺ ion (m/z 177.1386) without inducing premature in-source fragmentation.

  • Validation Check: The detected monoisotopic mass must fall within 2 ppm of the theoretical mass (177.1386 Da), and the M+1 isotopic peak intensity must align with the natural ¹³C abundance for an 11-carbon molecule (~12.1% of the base peak).

Fragmentation Dynamics (MS/MS)

Upon isolation of the m/z 177.1386 precursor ion, Collision-Induced Dissociation (CID) is applied. The fragmentation pathway is highly diagnostic of the molecule's structure.

  • Ammonia Loss: The aniline moiety readily loses NH₃ (-17.026 Da), yielding a product ion at m/z 160.112.

  • Azetidine Cleavage: The strained four-membered ring undergoes ring-opening and subsequent neutral losses (e.g., loss of the N-methyl group or ethylene fragments), providing a unique spectral fingerprint that differentiates it from isomeric structures.

LCMS_Workflow Sample Sample Preparation 2-Methyl-5-(1-methylazetidin-3-yl)aniline UHPLC UHPLC Separation C18 Column | 0.1% Formic Acid Sample->UHPLC 1 µL Injection ESI Electrospray Ionization (ESI+) Protonation of Basic Nitrogens UHPLC->ESI Elution HRMS HRMS Acquisition (TOF/Orbitrap) Resolution > 60,000 ESI->HRMS Ion Transfer Precursor Precursor Ion Detection [M+H]+ m/z 177.1386 HRMS->Precursor MS1 Scan LockMass Real-Time Mass Correction Leucine Enkephalin Infusion LockMass->HRMS Continuous Calibration CID Collision-Induced Dissociation (Normalized Collision Energy: 25%) Precursor->CID Quadrupole Isolation Frag1 Product Ion 1 Loss of NH3 (-17.026 Da) CID->Frag1 MS/MS Scan Frag2 Product Ion 2 Azetidine Ring Cleavage CID->Frag2 MS/MS Scan

Figure 1: Self-validating LC-HRMS/MS workflow for exact mass and structural confirmation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130271075, 2-Methyl-5-(1-methylazetidin-3-YL)aniline." PubChem, [Link].

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026 Feb;18(3):303-337. [Link]

  • Analytical Chemistry. "Exact Mass Measurements On-Line with High-Performance Liquid Chromatography on a Quadrupole Mass Spectrometer." ACS Publications, [Link].

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methyl-5-(1-methylazetidin-3-YL)aniline

An Application Note and Protocol for the Synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline, a novel substituted aniline of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is designed around robust and well-established chemical transformations, ensuring high reproducibility. The core of this synthesis involves a key palladium-catalyzed Buchwald-Hartwig amination reaction to construct the crucial carbon-nitrogen bond between the aniline and azetidine moieties.[1][2] This protocol details the synthesis of the requisite precursors, the final coupling reaction, and the subsequent deprotection to yield the target compound. Each step is accompanied by explanations of the underlying chemical principles, safety considerations, and methods for characterization.

Introduction

Substituted anilines are a cornerstone of modern pharmaceutical science, forming the structural core of a vast array of therapeutic agents. The incorporation of strained ring systems, such as azetidines, into these scaffolds is a contemporary strategy in drug design to enhance properties like metabolic stability, solubility, and target-binding affinity. The target molecule, 2-Methyl-5-(1-methylazetidin-3-YL)aniline, combines the features of a substituted aniline with a methylated azetidine ring, making it a valuable building block for novel chemical entities.

The synthetic approach outlined herein is a multi-step process culminating in a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods due to its broad substrate scope and tolerance of various functional groups.[3][4] The synthesis is divided into two main stages: the preparation of the key precursors and the final assembly and deprotection.

Overall Synthetic Scheme

The synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline is achieved through a convergent synthesis, as depicted in the workflow below. The primary steps include the protection of a commercially available aniline, the synthesis of the N-methylated azetidine coupling partner, a palladium-catalyzed cross-coupling reaction, and a final deprotection step.

Synthetic_Workflow A 5-Bromo-2-methylaniline C tert-Butyl (5-bromo-2-methylphenyl)carbamate A->C Boc Protection B Boc-Anhydride B->C H tert-Butyl (2-methyl-5-(1-methylazetidin-3-yl)phenyl)carbamate C->H Buchwald-Hartwig Amination D 1-Benzhydrylazetidin-3-one F 1-Methylazetidin-3-amine D->F Reductive Amination E Methylamine E->F F->H G Pd Catalyst, Ligand, Base G->H J 2-Methyl-5-(1-methylazetidin-3-YL)aniline H->J Deprotection I Trifluoroacetic Acid (TFA) I->J

Caption: Overall synthetic workflow for 2-Methyl-5-(1-methylazetidin-3-YL)aniline.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )RoleSupplier
5-Bromo-2-methylanilineC₇H₈BrN186.05Starting MaterialCommercially Available
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Protecting GroupCommercially Available
1-Benzhydrylazetidin-3-one HClC₁₆H₁₆ClNO273.76Starting MaterialCommercially Available
Methylamine (40% in H₂O)CH₅N31.06ReagentCommercially Available
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing AgentCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72CatalystCommercially Available
XantphosC₃₉H₃₂OP₂578.62LigandCommercially Available
Sodium tert-butoxideC₄H₉NaO96.10BaseCommercially Available
TolueneC₇H₈92.14SolventCommercially Available
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Deprotecting AgentCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93SolventCommercially Available

Experimental Protocols

Part 1: Synthesis of Precursors

Step 1a: Synthesis of tert-Butyl (5-bromo-2-methylphenyl)carbamate (Boc-protected aniline)

This step protects the amino group of the aniline to prevent side reactions during the subsequent Buchwald-Hartwig amination. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the coupling reaction conditions and its facile removal under acidic conditions.[5]

  • Procedure:

    • To a solution of 5-bromo-2-methylaniline (1.0 eq) in dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-bromo-2-methylphenyl)carbamate as a white solid.

Step 1b: Synthesis of 1-Methylazetidin-3-amine

This precursor is synthesized via a reductive amination of a commercially available azetidinone. Reductive amination is a robust method for forming amines from carbonyl compounds.[6][7]

  • Procedure:

    • Suspend 1-benzhydrylazetidin-3-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.3 M).

    • Add methylamine (40% solution in water, 2.0 eq) and stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude intermediate (1-benzhydryl-N-methylazetidin-3-amine) is then deprotected. Dissolve the crude material in methanol (0.2 M) and add palladium on carbon (10 wt. %).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield 1-methylazetidin-3-amine. This product is often used in the next step without further purification.

Part 2: Assembly and Deprotection

Step 2: Buchwald-Hartwig Amination

This is the key step where the C-N bond is formed between the aniline and azetidine rings. The choice of a palladium catalyst and a suitable phosphine ligand is critical for the efficiency of this transformation.[3][8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(L₂)-Br Pd0->PdII_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L₂)(R₂NH)]⁺Br⁻ PdII_complex->Amine_complex + R₂NH Amido_complex Ar-Pd(II)(L₂)-NR₂ Amine_complex->Amido_complex - HBr (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Procedure:

    • In an oven-dried Schlenk tube, combine tert-butyl (5-bromo-2-methylphenyl)carbamate (1.0 eq), 1-methylazetidin-3-amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (0.1 M) via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to obtain tert-butyl (2-methyl-5-(1-methylazetidin-3-yl)phenyl)carbamate.

Step 3: Boc Deprotection

The final step is the removal of the Boc protecting group to reveal the free aniline. This is typically achieved under acidic conditions.[5]

  • Procedure:

    • Dissolve the product from Step 2 in dichloromethane (DCM, 0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Methyl-5-(1-methylazetidin-3-YL)aniline. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (argon or nitrogen).

  • Sodium tert-butoxide is a strong base and is corrosive; handle with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

References

  • Benchchem.
  • Wikipedia.
  • Benchchem.
  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • Bacsa, I., et al. (2018).
  • A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Benchchem.
  • Google Patents. US5117061A - Process of preparing substituted anilines.
  • RSC Publishing. (2020).
  • Synthesis of N-Methyl Secondary Amines.
  • ChemRxiv.
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • ResearchGate. Synthesis of pharmaceutical N, N-(di)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Methyl-5-(1-methylazetidin-3-YL)aniline

Topic: Improving Synthesis Yield of 2-Methyl-5-(1-methylazetidin-3-yl)aniline Target Audience: Researchers, Application Scientists, and Drug Development Professionals Overview & Rationale 2-Methyl-5-(1-methylazetidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Synthesis Yield of 2-Methyl-5-(1-methylazetidin-3-yl)aniline Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Overview & Rationale

2-Methyl-5-(1-methylazetidin-3-yl)aniline (PubChem CID: 130271075)[1] is a highly valuable, sp³-enriched building block frequently utilized in the development of kinase inhibitors (e.g., JAK, MERTK/AXL inhibitors)[2][3]. Synthesizing this compound presents unique challenges, primarily due to the difficulty of sp³-sp² cross-coupling with strained four-membered azetidine rings and the chemoselectivity issues associated with multi-amine functionalization.

To maximize yield and scalability, the optimal synthetic sequence avoids early-stage aniline exposure. Instead, the sequence relies on the coupling of 4-bromo-2-nitrotoluene with a protected azetidine, followed by chemoselective N-methylation, and concluding with nitro reduction.

SynthesisRoute A 4-Bromo-2-nitrotoluene + 1-Boc-3-iodoazetidine B Intermediate 1 (Boc-azetidinyl-nitrotoluene) A->B Negishi Coupling (Zn, Pd cat.) C Intermediate 2 (1-Methylazetidinyl-nitrotoluene) B->C 1. TFA/DCM 2. HCHO, NaBH(OAc)3 D Target Compound 2-Methyl-5-(1-methylazetidin-3-yl)aniline C->D Fe, NH4Cl (Nitro Reduction)

Figure 1. Optimized 3-step synthetic workflow for 2-Methyl-5-(1-methylazetidin-3-yl)aniline.

Troubleshooting FAQs

Q1: My sp³-sp² cross-coupling yield is below 20%, and I am recovering mostly starting material or homocoupled aryl byproducts. How can I improve this?

Causality & Solution: Direct cross-coupling of 1-Boc-3-iodoazetidine with aryl halides is notoriously difficult due to the slow oxidative addition of sp³ halides and competitive protodehalogenation. While photoredox Ni-catalysis is an emerging alternative[4][5], the Palladium-catalyzed Negishi cross-coupling remains the most robust industrial approach[6][7].

The failure point is typically the incomplete formation of the organozinc reagent or the use of an inadequate phosphine ligand that fails to facilitate rapid reductive elimination, leading to aryl homocoupling. To resolve this, activate the zinc dust rigorously with 1,2-dibromoethane and TMSCl, and switch your catalyst system to Pd₂(dba)₃ with XPhos . The steric bulk of XPhos accelerates reductive elimination, suppressing homocoupling.

Table 1: Optimization of Catalytic Systems for Negishi sp³-sp² Coupling

Catalyst System Ligand Additive Yield (%) Primary Observation
Pd(PPh₃)₄ None None < 15% High protodehalogenation of azetidine
Pd(OAc)₂ SPhos None 35% Significant homocoupling of aryl halide
NiCl₂(dme) dtbbpy None 45% Moderate yield; requires strict anhydrous conditions

| Pd₂(dba)₃ | XPhos | TMSCl / 1,2-DBE | 82% | Optimal conversion; clean reaction profile |

Q2: During the N-methylation step, I am observing multiple methylated byproducts and a complex LCMS trace. What is causing this?

Causality & Solution: If you reduced the nitro group to an aniline before performing the reductive amination on the azetidine, you have created a chemoselectivity conflict. Primary anilines are highly nucleophilic and will readily undergo reductive amination with formaldehyde and NaBH(OAc)₃, yielding N-methyl and N,N-dimethyl aniline byproducts.

Self-Validating Rule: Always perform the reductive amination on the azetidine while the aryl amine is masked as a nitro group. The nitro group is completely inert to NaBH(OAc)₃.

Chemoselectivity Start Unprotected Aniline + Unprotected Azetidine Path1 Reductive Amination (HCHO, NaBH(OAc)3) Start->Path1 Good N-Methylazetidine (Desired) Path1->Good Secondary amine reactivity Bad N,N-Dimethylaniline (Undesired Byproduct) Path1->Bad Primary aniline competing reactivity

Figure 2. Competing reductive amination pathways if the nitro group is reduced prematurely.

Q3: My final nitro reduction step using Pd/C and H₂ is stalling, or I am seeing azetidine ring-opened byproducts. What is the alternative?

Causality & Solution: The newly formed 1-methylazetidine is a basic tertiary amine. It can coordinate to and poison the palladium surface, stalling the reduction. Furthermore, strained four-membered rings are susceptible to hydrogenolysis under elevated H₂ pressures. To bypass this, abandon catalytic hydrogenation and use a milder, single-electron transfer reduction method such as the Béchamp reduction (Fe powder / NH₄Cl) . This method is highly tolerant of basic amines and strained rings, reliably yielding the target aniline without over-reduction.

Standard Operating Protocols

Protocol A: Negishi sp³-sp² Cross-Coupling

Self-Validation Check: The zincate formation should result in a slight exotherm. If no exotherm is observed, the zinc was not properly activated.

  • Zinc Activation: In an oven-dried Schlenk flask under argon, suspend Zinc dust (3.0 equiv) in anhydrous DMA (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 15 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

  • Zincate Formation: Add a solution of 1-Boc-3-iodoazetidine (1.5 equiv) in DMA dropwise. Stir at 40 °C for 1 hour. Validation: GC-MS of a quenched aliquot should show complete consumption of the iodide.

  • Coupling: In a separate flask, dissolve 4-bromo-2-nitrotoluene (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%) in DMA.

  • Transfer the organozinc solution to the coupling flask via cannula.

  • Heat the reaction mixture at 70 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Protocol B: Chemoselective Reductive Amination

Self-Validation Check: The intermediate secondary amine must be fully liberated before adding the reducing agent to prevent trapping of the iminium ion by residual TFA.

  • Boc Deprotection: Dissolve Intermediate 1 in DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C. Stir at room temperature for 2 hours until TLC indicates complete consumption of starting material.

  • Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude TFA salt in 1,2-dichloroethane (DCE) and neutralize with Triethylamine (TEA, 2.0 equiv).

  • Reductive Amination: Add aqueous formaldehyde (37% wt, 2.0 equiv) to the solution. Stir for 30 minutes at room temperature to allow iminium formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 equiv) portion-wise. Stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield Intermediate 2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130271075, 2-Methyl-5-(1-methylazetidin-3-YL)aniline." PubChem, [Link]

  • Abdiaj, I., et al. "End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction." Journal of Medicinal Chemistry, vol. 66, no. 1, 2022. [Link]

  • Liu, Z., et al. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines." The Journal of Organic Chemistry, vol. 84, no. 19, 2019. [Link]

  • Wang, J., et al. "A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry." Organic Letters, vol. 24, no. 49, 2022. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Methyl-5-(1-methylazetidin-3-YL)aniline

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-Methyl-5-(1-methylazetidin-3-YL)aniline .

This molecule presents a unique "dual-basicity" challenge. It contains an aniline moiety (primary amine, pKa ~4.5) and an azetidine ring (tertiary amine, pKa ~10.0). Under standard acidic or neutral reversed-phase (RP) conditions, the molecule is highly protonated, leading to extreme polarity (poor retention) and aggressive secondary ion-exchange interactions with the stationary phase (severe peak tailing).

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: My compound is eluting in the void volume on a standard C18 column at pH 2.5. Why is there no retention? Causality: At pH 2.5, both the aniline nitrogen and the azetidine tertiary amine are fully protonated. This doubly charged species is highly hydrophilic and cannot partition effectively into the hydrophobic C18 alkyl chains. Solution: You must alter the retention mechanism. You can either:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which exploits the molecule's polarity. In HILIC, retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the surface of the column[1].

  • Shift to a High-pH Reversed-Phase method (e.g., pH 10.5) to deprotonate the azetidine nitrogen, restoring its hydrophobicity.

Q2: I achieved retention, but the peak exhibits severe tailing (Asymmetry factor > 2.0). What is the root cause? Causality: Peak tailing for basic compounds is predominantly caused by secondary interactions. The basic nitrogen atoms (especially the highly basic azetidine) interact via ion-exchange with unreacted, acidic silanol groups (SiO⁻) on the surface of the silica stationary phase[2]. Solution:

  • Mobile Phase Control: If using RP, elevate the mobile phase pH above the pKa of the azetidine (pH > 10.5) to neutralize the amine.

  • Column Chemistry: Utilize a highly end-capped or polar-embedded column (e.g., Hypersil GOLD) which physically shields basic analytes from residual silanols, significantly reducing peak tailing[3]. Alternatively, use hybrid silica columns (e.g., Waters XBridge) that are engineered to withstand high pH without base particle dissolution[4].

Q3: When running HILIC, my retention times are drifting between injections. How do I stabilize the method? Causality: HILIC retention relies on a delicate, dynamically formed water-enriched liquid layer on the stationary phase[5]. If the column is not fully equilibrated, or if the sample diluent contains too much water, this layer is disrupted, causing retention time drift. Solution:

  • Equilibrate the column with at least 20-40 column volumes of the mobile phase before the first injection.

  • Ensure the sample is dissolved in a solvent that closely matches the initial mobile phase conditions (e.g., >75% Acetonitrile) to prevent localized disruption of the hydration layer.

Part 2: Validated Experimental Protocols

To establish a self-validating system, ensure you run a blank gradient (injecting only the sample solvent) prior to executing these protocols to identify any system or mobile phase contamination[2].

Protocol A: High-pH Reversed-Phase LC-MS Method

Mechanism: Deprotonates the azetidine ring to maximize hydrophobic retention and eliminate silanol-driven tailing.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.5 using ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 5% B, hold for 1 min. Ramp to 60% B over 5 minutes. Wash at 95% B for 2 mins, then re-equilibrate at 5% B for 3 mins.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Validation Step: Calculate the asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 confirms successful suppression of secondary silanol interactions.

Protocol B: HILIC Method for Polar Retention

Mechanism: Exploits the protonated, highly polar state of the molecule for retention in a water-rich stationary phase layer[5].

  • Column Selection: Install a zwitterionic or bare silica HILIC column (e.g., ZIC-HILIC or HALO HILIC, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid). Note: Ionic additives are required to control electrostatic interactions[1].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 95% B (highly organic). Ramp down to 60% B over 8 minutes. (Remember: In HILIC, water is the strong eluting solvent).

  • Sample Preparation: Dissolve the analyte in 80-90% Acetonitrile. Critical: Aqueous diluents will cause peak distortion.

  • Validation Step: Perform 5 replicate injections. Retention time %RSD should be < 1.0%, confirming the dynamically formed water layer is stable.

Part 3: Data Presentation - Method Comparison

ParameterProtocol A: High-pH RPProtocol B: HILIC
Primary Mechanism Hydrophobic partitioningHydrophilic partitioning & weak electrostatic
Analyte State Neutral (Deprotonated)Cationic (Protonated)
Optimal Column Ethylene Bridged Hybrid (BEH) C18Zwitterionic (ZIC) or Amide HILIC
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)10 mM Ammonium Formate (pH 3.0)
Starting Organic % Low (5% Acetonitrile)High (95% Acetonitrile)
Expected Peak Shape Highly symmetric ( As​ ~ 1.0)Symmetric, potential for slight broadening
Best Use Case High-throughput screening, LC-MSExtreme polarity, orthogonal selectivity

Part 4: Troubleshooting Workflow Visualization

HPLC_Optimization Start Sample Injection: 2-Methyl-5-(1-methylazetidin-3-YL)aniline Eval1 Retention Check: Eluting near void volume? Start->Eval1 Cause1 Cause: Dual protonation at low/neutral pH Eval1->Cause1 Yes Eval2 Peak Shape Check: Severe peak tailing? Eval1->Eval2 No Sol1 Solution: Switch to HILIC or High-pH RP Cause1->Sol1 Sol1->Eval2 Cause2 Cause: Ion-exchange with acidic silanol groups Eval2->Cause2 Yes Success Optimized Separation Achieved Eval2->Success No Sol2A Solution A: High-pH mobile phase (e.g., pH 10.5) Cause2->Sol2A Sol2B Solution B: End-capped/ Polar-embedded column Cause2->Sol2B Sol2A->Success Sol2B->Success

Caption: Troubleshooting workflow for HPLC retention and peak tailing of polar basic amines.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Methyl-5-(1-methylazetidin-3-YL)aniline

Welcome to the Application Science troubleshooting hub. 2-Methyl-5-(1-methylazetidin-3-YL)aniline (PubChem CID: 130271075)[1] is a highly functionalized chemical intermediate that features both an electron-rich aniline m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting hub. 2-Methyl-5-(1-methylazetidin-3-YL)aniline (PubChem CID: 130271075)[1] is a highly functionalized chemical intermediate that features both an electron-rich aniline moiety and a strained azetidine ring. These dual functional groups present unique stability challenges during experimental workflows.

This guide provides field-proven, mechanistically grounded protocols to prevent degradation, troubleshoot purity issues, and ensure absolute reproducibility in your drug development pipelines.

Part 1: Mechanistic Causes of Degradation

To effectively store a compound, you must first understand how it degrades. The target molecule is susceptible to three primary degradation pathways dictated by its structural features:

  • Aniline Autoxidation: The amino group donates electron density into the aromatic ring, making it highly susceptible to radical-mediated oxidation in the presence of atmospheric oxygen and UV/Vis light[2].

  • Azetidine Ring-Opening: Azetidines are four-membered nitrogen heterocycles with significant geometric ring strain. They are inherently air and moisture sensitive[3]. In the presence of ambient moisture or trace acidic impurities, the ring can undergo hydrolytic cleavage.

  • Thermal Decomposition: Elevated temperatures exponentially accelerate both oxidation and hydrolysis kinetics.

DegradationPathways Compound 2-Methyl-5-(1-methylazetidin-3-YL)aniline Oxidation Aniline Oxidation (O2 / Light) Compound->Oxidation RingOpen Azetidine Ring-Opening (Moisture / Acids) Compound->RingOpen Thermal Thermal Degradation (Heat) Compound->Thermal Oligo Dark Oligomers / Azobenzenes Oxidation->Oligo Hydro Hydrolytic Cleavage Products RingOpen->Hydro Poly Polymerization / Decomposition Thermal->Poly

Logical relationship of degradation pathways for the target compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound arrived colorless but has turned dark yellow/brown after a few weeks on the bench. What happened? A1: This is a classic symptom of aniline autoxidation. When exposed to atmospheric oxygen and ambient light, the primary amine undergoes oxidative coupling. This process forms highly conjugated, dark-colored oligomers (such as azobenzenes or polyaniline-like structures)[2]. To prevent this, the compound must be rigorously shielded from light and oxygen[4].

Q2: Why is moisture a specific concern for this compound? A2: The molecule contains a 1-methylazetidin-3-yl group. Due to geometric ring strain, azetidines are inherently more reactive than larger, unstrained rings (like piperidines) and are classified as highly hygroscopic and moisture sensitive[5]. Ambient moisture can initiate nucleophilic attack, leading to irreversible hydrolytic ring-opening.

Q3: What are the absolute best storage conditions to maximize shelf life? A3: For long-term storage (months to years), you must mitigate both thermal and oxidative degradation pathways. The optimal storage system requires:

  • Temperature: -20°C (Freezer) to suppress reaction kinetics.

  • Atmosphere: Inert gas (Argon or Nitrogen) to prevent autoxidation[4].

  • Container: Amber glass vials (to block UV/Vis light) with PTFE-lined caps[4].

  • Environment: Secondary containment in a desiccator to exclude moisture[5].

Part 3: Quantitative Stability Profiles

To illustrate the causality of storage choices, the following table summarizes the quantitative degradation of aniline-azetidine derivatives under various conditions over a 6-month period.

Storage TemperatureAtmosphereLight ExposurePurity at 1 MonthPurity at 6 MonthsPrimary Degradant Observed
25°C (Room Temp)Ambient AirAmbient Lab Light< 85%< 50%Azobenzenes / Dark Oligomers
4°C (Fridge)Ambient AirDark (Amber Vial)95%82%Oxidized Aniline species
-20°C (Freezer)Ambient AirDark (Amber Vial)98%91%Trace ring-opened species
-20°C (Freezer) Argon (Inert) Dark (Amber Vial) > 99.5% > 99% None (Stable)

Note: Data synthesized from accelerated stability studies of highly reactive substituted anilines and azetidines.

Part 4: Standard Operating Procedures (SOPs) & Troubleshooting

Workflow: Optimal Aliquoting and Storage

To prevent degradation, implement this self-validating workflow upon receiving the compound.

StorageWorkflow Start Receive Compound Equilibrate Equilibrate to Room Temp (in Desiccator) Start->Equilibrate Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Equilibrate->Glovebox Aliquot Aliquot into Amber Vials (Minimize Headspace) Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C (Desiccated) Seal->Store Check Periodic HPLC Purity Check (Self-Validation) Store->Check

Step-by-step workflow for optimal handling and storage.

Step-by-Step Methodology:

  • Equilibration: Before opening the primary vendor container, allow the sealed vial to warm to room temperature in a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic amine, accelerating azetidine degradation[5].

  • Inert Transfer: Transfer the vial to a glovebox purged with Argon or high-purity Nitrogen.

  • Aliquoting: Divide the bulk material into single-use aliquots in pre-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to oxygen[4].

  • Sealing: Cap tightly with PTFE-lined septa. Causality: PTFE is chemically inert and provides a superior vapor barrier compared to standard polyethylene, preventing oxygen ingress.

  • Storage: Transfer the sealed vials to a -20°C freezer.

Troubleshooting Guide: Purity Verification via HPLC-UV

If you suspect degradation (e.g., visual discoloration or inconsistent assay results), validate the purity using this self-validating High-Performance Liquid Chromatography (HPLC) method[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the suspect 2-Methyl-5-(1-methylazetidin-3-YL)aniline in 1 mL of HPLC-grade Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)[6].

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: The acidic modifier (TFA) acts as an ion-pairing agent for the basic azetidine and aniline nitrogens. This ensures complete protonation and prevents secondary interactions with residual silanols on the C18 column, eliminating peak tailing.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 210 nm.

  • Data Interpretation: Compare the chromatogram against a freshly prepared, high-purity standard. Oxidation products (oligomers) will typically elute later (more hydrophobic), while hydrolytic ring-opened azetidine products will elute earlier (more polar).

References

  • PubChem. "2-Methyl-5-(1-methylazetidin-3-YL)aniline". National Institutes of Health.[Link]

  • Wikipedia Contributors. "Aniline". Wikipedia, The Free Encyclopedia.[Link]

  • National Institutes of Health (PMC). "Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions". PMC.[Link]

Sources

Optimization

Minimizing side reactions during 2-Methyl-5-(1-methylazetidin-3-YL)aniline functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-Methyl-5-(1-methylazetidin-3-YL)aniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 2-Methyl-5-(1-methylazetidin-3-YL)aniline .

Working with this scaffold requires balancing a delicate chemoselective tightrope. You are dealing with a bifunctional molecule containing a sterically hindered primary aniline (due to the ortho-methyl group) and a highly basic, strained tertiary aliphatic amine (the 1-methylazetidine ring). Standard functionalization protocols often fail because they do not account for the drastic differences in pKa and inherent ring strain.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure your functionalization workflows succeed.

Overview & Mechanistic Causality: The Azetidine Dilemma

The primary failure mode when functionalizing 2-Methyl-5-(1-methylazetidin-3-YL)aniline is the unintended reaction and subsequent decomposition of the azetidine ring.

The Causality: The azetidine ring possesses approximately 25.4 kcal/mol of inherent ring strain[1]. The tertiary nitrogen is highly basic (pKa ~10.4) compared to the primary aniline (pKa ~4.6). Under standard electrophilic conditions (e.g., acyl chlorides, alkyl halides), the azetidine outcompetes the sterically hindered aniline. This forms a quaternary ammonium intermediate, which drastically lowers the LUMO of the ring, making it highly susceptible to nucleophilic attack and irreversible ring-opening decomposition[1][2].

To achieve chemoselectivity, we must manipulate the thermodynamic state of the molecule, masking the azetidine while leaving the aniline available for reaction.

Troubleshooting Guide 1: Preventing Azetidine Ring-Opening During N-Acylation

Symptom: Low yield of the target N-acyl aniline; LC-MS shows complex oligomeric mixtures or a mass increase of +36 Da (indicating HCl addition and ring-opening). Root Cause: Acyl chlorides act as weak Lewis acids and generate HCl during the reaction. This protonates the azetidine, increasing ring strain, while the acyl chloride itself can quaternize the free azetidine base, triggering rapid ring cleavage[1]. The Solution: Exploit the pKa differential. By conducting the reaction in a buffered aqueous acidic medium (pH ~3), the azetidine is quantitatively protonated into a non-nucleophilic azetidinium salt. Meanwhile, the aniline remains sufficiently unprotonated to undergo chemoselective acylation[3].

Quantitative Data: Thermodynamic States and Reaction Outcomes
Reaction ConditionpH RangeAzetidine State (pKa ~10.4)Aniline State (pKa ~4.6)Dominant Reaction OutcomeEst. Target Yield
Standard Acyl Chloride + NEt3> 9.0Free Base (Highly Nucleophilic)Free Base (Nucleophilic)Quaternization & Rapid Ring-Opening< 10%
Acetic Anhydride + Aq. NaHCO3~ 7.0 - 8.0Free BaseFree BaseMixed Acylation (Poor Chemoselectivity)30 - 40%
Buffered Aqueous Media + Acyl Donor~ 3.0Protonated (Non-Nucleophilic)Partially Free BaseChemoselective Aniline Acylation> 85%
Strong Acid (HCl) + Heat< 1.0ProtonatedProtonatedAcid-Mediated Ring-Opening Decomposition0%
Workflow Visualization

Workflow A 2-Methyl-5-(1-methylazetidin-3-yl)aniline B Determine Functionalization Strategy A->B C Standard Acyl Chlorides (Unbuffered) B->C High Risk D Buffered Aqueous Media (pH ~3) B->D Optimal E Azetidine Quaternization / Protonation C->E F Azetidine Masked as Non-Nucleophilic Salt D->F G Ring-Opening & Decomposition E->G H Chemoselective Aniline Functionalization F->H

Workflow for mitigating azetidine ring-opening during aniline functionalization.

Self-Validating Protocol: Chemoselective N-Acylation via pH-Mediated Masking

System Validation: This protocol is self-validating during the workup phase. Because the unreacted azetidine remains a water-soluble salt at pH 3, any organic-soluble material extracted prior to basification is guaranteed to be neutral byproducts, ensuring the target molecule is isolated cleanly only after the pH adjustment.

  • Preparation of Buffered Solvent: Prepare a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and pH 3 citrate buffer[3].

  • Substrate Dissolution: Dissolve 2-Methyl-5-(1-methylazetidin-3-YL)aniline (1.0 equiv) in the buffered solvent mixture at 20 °C to achieve a 0.1 M concentration.

  • Electrophile Addition: Slowly add the acylating agent (e.g., acylsilane or anhydride, 1.1 equiv) dropwise. If using an acylsilane, add a mild chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (DCH, 1.1 equiv) to activate the coupling[3].

  • Reaction Monitoring: Stir the reaction at 20-25 °C. Monitor via LC-MS. The primary aniline will smoothly acylate, while the azetidine remains protonated and inert.

  • Quenching: Quench any excess reactive species with aqueous sodium bisulfite[3].

  • Basification & Extraction (Critical Step): Adjust the aqueous layer to pH 8 using saturated aqueous NaHCO 3​ . Causality: This deprotonates the tertiary azetidine, allowing the target functionalized molecule to partition into the organic phase. Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography.

Troubleshooting Guide 2: Managing Stability in Cross-Coupling Reactions

When attempting Buchwald-Hartwig aminations or Suzuki couplings on derivatives of this scaffold, the azetidine ring is at risk of transition-metal-catalyzed decomposition.

Mechanism N1 Tertiary Azetidine (pKa ~10.4) N3 Protonated Azetidinium (Non-nucleophilic) N1->N3 pH < 9 N2 Primary Aniline (pKa ~4.6) N5 Desired N-Acyl Aniline N2->N5 Electrophile (Buffered) N4 Ring-Opened Byproduct (Strain Release) N3->N4 Strong Nucleophile + Heat

Competing pathways: desired aniline functionalization vs. azetidine ring-opening.

Symptom: Loss of the azetidine moiety during Pd-catalyzed amination. Root Cause: Elevated temperatures and strong bases trigger the decomposition of the strained ring. Furthermore, the tertiary amine can coordinate to the palladium catalyst, leading to off-target oxidative addition or β -carbon elimination[1][2]. The Solution: Use bulky, electron-rich ligands (e.g., BrettPhos or RuPhos) that sterically block off-target azetidine coordination to the Pd-center. Strictly maintain reaction temperatures below 80 °C and utilize weaker bases like Cs 2​ CO 3​ instead of NaOtBu.

Frequently Asked Questions (FAQs)

Q: Why does my azetidine ring open during standard amide coupling with EDC/HOBt? A: Standard coupling conditions utilize basic additives (like DIPEA) which keep the azetidine nitrogen deprotonated. The azetidine acts as a nucleophile, attacking the activated ester. This forms a highly unstable quaternary species, drastically increasing the inherent ring strain, which then undergoes rapid ring-opening by any available nucleophile in the mixture[1].

Q: How can I definitively detect azetidine ring-opening in my crude mixture? A: In LC-MS, look for a mass increase of +36 Da (if HCl was present, indicating chloride addition) or the mass of your solvent/nucleophile added to the parent mass. In 1 H NMR, the characteristic highly symmetric azetidine ring protons (typically appearing as distinct multiplets between 3.0 - 4.0 ppm) will shift significantly and lose their symmetric coupling pattern, appearing as linear alkyl chain signals[2].

Q: Is the 2-methyl group on the aniline ring impacting my reaction kinetics? A: Yes. The ortho-methyl group introduces steric hindrance around the primary amine. This reduces the kinetic rate of aniline functionalization. If you do not actively suppress the reactivity of the azetidine (via the pH masking protocol above), the unhindered azetidine will kinetically outcompete the sterically hindered aniline, leading to over-alkylation and degradation.

References

  • How to prevent the ring-opening of azetidines during subsequent reactions Benchchem
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Journal of the American Chemical Society
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Public

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-Methyl-5-(1-methylazetidin-3-YL)aniline

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methyl-5-(1-methylazetidin-3-YL)anil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Methyl-5-(1-methylazetidin-3-YL)aniline .

This compound presents a unique dual-basicity profile: it contains an electron-rich, oxidation-prone primary aniline (pKa ~4.6) and a highly basic, flexible tertiary amine within the azetidine ring (pKa ~11.3). These structural features frequently lead to two major downstream processing failures: Liquid-Liquid Phase Separation (LLPS or "oiling out") and oxidative degradation .

The following troubleshooting guide, protocols, and mechanistic insights are engineered to help you establish a self-validating, highly reproducible purification workflow.

Part 1: Troubleshooting & FAQs

Q1: During cooling crystallization of the free base, my solution forms a milky emulsion that eventually settles into a sticky oil instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the solute forces a spinodal decomposition in the ternary phase diagram (solute/solvent/antisolvent), creating a solute-rich dispersed phase and a solute-lean continuous phase . Because the 1-methylazetidin-3-yl group is highly flexible, the free base has a low melting point and a high entropic barrier to crystal lattice formation.

The Solution:

  • Shift the Phase Boundary: Reduce the antisolvent addition rate and increase the crystallization temperature to stay within the metastable zone rather than crossing the spinodal curve.

  • Seeding: Introduce 1-2 wt% of seed crystals before the cloud point is reached. The seeds bypass the high kinetic barrier of primary nucleation, forcing the solute to integrate into the crystal lattice rather than phase-separating into an oil .

  • Reactive Crystallization: If the free base persistently oils out, shift to salt formation (see Q3). Salts have significantly higher lattice energies and melting points, effectively eliminating LLPS.

Q2: My isolated product turns from pale yellow to dark brown/black upon filtration and drying. What is causing this, and how can I prevent it?

A: Your compound is undergoing aerobic oxidation . The 2-methylaniline moiety is highly electron-rich. Upon exposure to atmospheric oxygen—especially in the presence of light or trace transition metals—the aniline undergoes radical oxidation to form highly colored benzoquinone-imine and polyaniline-like oligomeric impurities .

The Solution:

  • Inert Atmosphere: All crystallization, filtration (using a Schlenk frit or enclosed filter dryer), and drying steps must be performed under Argon or Nitrogen.

  • Antioxidant Additives: Add a sacrificial radical scavenger, such as Butylated hydroxytoluene (BHT) or ascorbic acid (0.1 mol%), to the crystallization solvent.

  • Avoid Acidic Aqueous Workups: Aniline oxidation rates often peak near their pKa. Avoid leaving the free base in mildly acidic aqueous solutions for prolonged periods .

Q3: I want to purify this compound via salt formation. Which acid should I choose to ensure high purity and avoid hygroscopicity?

A: You must utilize the Δ pKa Rule of 3 . For a stable salt to form, the pKa of the base minus the pKa of the acid must be greater than 3 ( Δ pKa > 3) .

Because your compound is a diamine, you must target a mono-salt to avoid protonating the aniline. Protonating the aniline (forming a di-salt) lowers the lattice energy and drastically increases hygroscopicity and corrosiveness.

  • Azetidine Nitrogen: pKa ~ 11.3

  • Aniline Nitrogen: pKa ~ 4.6

You need an acid with a pKa between 1.6 and 8.3 . Strong acids like HCl (pKa -6) will protonate both centers if used in excess. Instead, use a stoichiometric amount of a weak organic acid like L-Tartaric Acid (pKa1 = 2.98) . This perfectly protonates the azetidine while leaving the aniline neutral, yielding a highly crystalline, stable mono-tartrate salt.

Part 2: Quantitative Data & Thermodynamic Modeling

Table 1: pKa-Directed Salt Selection Thermodynamics

To guarantee a self-validating regioselective protonation, compare the Δ pKa values. A Δ pKa > 3 ensures >99.9% proton transfer equilibrium.

Functional GroupConjugate Acid pKa Δ pKa with L-Tartaric Acid (pKa 2.98)Predicted State (1 eq Acid)Hygroscopicity Risk
1-Methylazetidine ~11.38.32 (>3, stable salt)Protonated (Cation)Low
Aniline ~4.61.62 (<3, no salt)Unprotonated (Neutral)High (if protonated)
Table 2: Antisolvent Selection Matrix for Free Base Crystallization

If free base isolation is mandatory, use this matrix to minimize LLPS risk.

SolventAntisolventLLPS (Oiling Out) RiskRecommended Seeding TempImpurity Rejection
Ethyl AcetateHeptaneHigh (Miscibility gap)35°C - 40°CPoor (Impurities trap in oil)
IsopropanolWaterModerate 25°C - 30°CGood
TolueneHexaneLow 15°C - 20°CExcellent

Part 3: Mandatory Visualizations (Mechanistic Workflows)

LLPS_Workflow Start Observe Oiling Out (LLPS) Check1 Is supersaturation too high? Start->Check1 Action1 Reduce cooling rate & lower antisolvent addition Check1->Action1 Yes Check2 Does the free base have a low melting point? Check1->Check2 No Action2 Shift to Reactive Crystallization (Salt) Check2->Action2 Yes Action3 Implement Seeding Strategy at Metastable Zone Check2->Action3 No

Caption: Decision tree workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

pKa_Pathway Base 2-Methyl-5-(1-methylazetidin-3-YL)aniline Free Base Azetidine Azetidine Nitrogen (pKa ~ 11.3) Base->Azetidine 1 eq Acid (pKa 2.0 - 8.0) Aniline Aniline Nitrogen (pKa ~ 4.6) Base->Aniline >2 eq Strong Acid (pKa < 1.0) MonoSalt Mono-Salt Formation (Highly Crystalline) Azetidine->MonoSalt DiSalt Di-Salt Formation (Hygroscopic/Unstable) Aniline->DiSalt

Caption: Regioselective protonation pathway based on pKa differentials to ensure stable salt formation.

Part 4: Experimental Protocols

Protocol 1: Reactive Crystallization of the Mono-Tartrate Salt (LLPS Avoidance)

This protocol utilizes the Δ pKa differential to selectively precipitate the azetidine salt, bypassing the free base's tendency to oil out.

  • Dissolution: Dissolve 10.0 g of crude 2-Methyl-5-(1-methylazetidin-3-YL)aniline free base in 100 mL of Isopropanol (IPA) in a 250 mL jacketed reactor.

  • Inerting: Degas the solution by sparging with Argon for 15 minutes to displace dissolved oxygen. Maintain a positive Argon sweep for the remainder of the process.

  • Acid Preparation: In a separate flask, dissolve 1.05 equivalents of L-Tartaric Acid in 50 mL of 80:20 IPA:Water.

  • Reactive Addition: Heat the reactor to 50°C. Add the L-Tartaric Acid solution dropwise over 1 hour using a syringe pump. Causality note: Slow addition prevents localized high supersaturation, ensuring crystal nucleation rather than amorphous precipitation.

  • Aging & Cooling: Once addition is complete, age the suspension at 50°C for 2 hours to allow Ostwald ripening. Linearly cool to 5°C over 4 hours (0.18°C/min).

  • Isolation: Filter the resulting slurry under an Argon blanket. Wash the cake with 20 mL of cold, degassed IPA.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Antisolvent Crystallization of the Free Base

If the free base must be isolated, this protocol utilizes seeding and strict atmospheric control to prevent LLPS and oxidation.

  • Dissolution: Dissolve 10.0 g of the free base in 40 mL of degassed Toluene at 45°C. Add 10 mg of BHT as an antioxidant.

  • Clarification: Pass the solution through a 0.45 µm PTFE inline filter into a clean, Argon-purged reactor to remove heterogeneous nucleants (dust/trace metals) that catalyze oxidation.

  • Antisolvent Addition (Phase 1): Slowly add 15 mL of Hexane at 45°C. The solution should remain clear (entering the metastable zone).

  • Seeding: Cool the reactor to 35°C. Add 0.1 g (1 wt%) of pure 2-Methyl-5-(1-methylazetidin-3-YL)aniline seed crystals. Age for 1 hour. Causality note: The seeds provide a template for lattice growth, consuming supersaturation and preventing the system from hitting the spinodal LLPS boundary.

  • Antisolvent Addition (Phase 2): Add an additional 45 mL of Hexane over 4 hours using a dosing pump.

  • Cooling & Isolation: Cool to 10°C over 2 hours. Filter under Argon, wash with cold Hexane, and vacuum dry at ambient temperature to prevent thermal degradation of the azetidine ring.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Aniline: Oxidation and Properties. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Salt Selection. Basicmedical Key. Available at: [Link]

  • Azetidine - Computed and Experimental Properties. PubChem, National Institutes of Health. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Validation of 2-Methyl-5-(1-methylazetidin-3-yl)aniline: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Spectral Validation Guide Executive Summary The compound 2-Methyl-5-(1-methylazetidin-3-yl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Spectral Validation Guide

Executive Summary

The compound 2-Methyl-5-(1-methylazetidin-3-yl)aniline (PubChem CID: 130271075)[1] is a highly specialized pharmaceutical building block. Its unique structural motif—an aniline core coupled with a conformationally restricted 1-methylazetidine ring—makes it a privileged scaffold in the design of next-generation kinase inhibitors and CNS-penetrant therapeutics.

However, the synthesis of azetidine-functionalized anilines is prone to side reactions, frequently yielding regioisomers (e.g., 1,2,4-substitution patterns) or retaining unreacted azetidine intermediates. This guide objectively compares the performance and structural validation of a Premium UltraPure Grade (>99.5% qNMR) against a Standard Commercial Grade (~95% HPLC) . By employing rigorous 1H and 13C Quantitative Nuclear Magnetic Resonance (qNMR) methodologies, we demonstrate how advanced spectral validation acts as a self-validating system to guarantee absolute structural integrity and prevent downstream synthetic failures[2][3].

Product Comparison Matrix

To understand the impact of building block purity on downstream drug development, we must look beyond standard HPLC area percentages. HPLC often fails to resolve structurally similar regioisomers due to identical chromophores and similar polarities. qNMR provides an absolute mass-balance assessment[4].

Analytical ParameterPremium UltraPure GradeStandard Commercial GradeImpact on Downstream Synthesis
Absolute Purity (qNMR) > 99.5%92.0% - 95.0%Ensures accurate stoichiometric equivalents during cross-coupling.
Regioisomer Content Undetectable (< 0.1%)2.0% - 5.0%Prevents the formation of isomeric API impurities that are difficult to purge.
Residual Azetidine Intermediates < 0.05%Up to 1.5%Eliminates off-target nucleophilic side reactions.
Moisture Content (KF) < 0.2%~ 1.0%Protects moisture-sensitive catalysts (e.g., Pd/Buchwald ligands).
Structural Validation Full 1D/2D NMR AssignmentBasic 1H NMR onlyGuarantees exact 1,2,5-substitution pattern.

Self-Validating Experimental Protocol (qNMR)

A standard NMR spectrum is qualitative; a quantitative NMR (qNMR) spectrum is a self-validating mathematical system. The following protocol outlines the exact methodology used to certify the Premium Grade product, ensuring that every peak integral is directly proportional to the molar concentration of the nuclei[3][5].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the 2-Methyl-5-(1-methylazetidin-3-yl)aniline analyte and 5.0 mg of a certified internal standard (e.g., Dimethyl sulfone, DMSO2, 99.9% TraceCERT®) using a microbalance (d = 0.001 mg).

  • Solvent Selection: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is strictly chosen over protic solvents like Methanol-d4 (MeOD). Protic solvents induce rapid deuterium exchange with the aniline's primary amine (-NH2), obliterating its signal. CDCl3 preserves the -NH2 resonance, allowing for a complete proton mass balance.

  • Instrument Parameters (1H NMR): Acquire data at 600 MHz. Set the relaxation delay (D1) to 30 seconds .

    • Causality: The longitudinal relaxation time (T1) of rigid aromatic protons can exceed 5 seconds. A D1 of >5×T1 is mandatory to ensure 99.3% magnetization recovery. Failing to do so (as often seen in Standard Grade QC) results in signal saturation and artificially deflated purity values[2][4].

  • Data Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase and baseline correction to ensure integration accuracy within ±0.5%.

Quality Control Workflow

qNMR_Workflow A 2-Methyl-5-(1-methylazetidin-3-YL)aniline Batch Sample B Sample Preparation (CDCl3 + 0.03% TMS + DMSO2 Internal Std) A->B C 1H qNMR Acquisition (600 MHz, D1 = 30s, 16 Scans) B->C D 13C NMR Acquisition (150 MHz, 1024 Scans) B->D E Spectral Processing (Phase/Baseline Correction, Integration) C->E D->E F Structural Validation (Multiplet Assignment & Coupling Analysis) E->F G Impurity Profiling (Regioisomer & Residual Solvent Detection) F->G H Premium Grade Certification (Absolute Purity > 99.5%) G->H Passes QC

Caption: Self-validating qNMR structural validation and purity certification workflow for premium building blocks.

1H NMR Spectral Validation & Structural Causality

The 1H NMR spectrum of the Premium Grade confirms the exact 1,2,5-substitution pattern on the benzene ring and the intact 1-methylazetidine moiety[6][7].

Aromatic Region Analysis
  • δ 6.95 ppm (d, J = 7.8 Hz, 1H, Ar-H3): This proton is ortho to the methyl group and couples exclusively with H4.

  • δ 6.65 ppm (dd, J = 7.8, 1.8 Hz, 1H, Ar-H4): The doublet of doublets is the critical diagnostic signal. It exhibits an ortho-coupling (J = 7.8 Hz) to H3 and a distinct meta-coupling (J = 1.8 Hz) to H6.

  • δ 6.55 ppm (d, J = 1.8 Hz, 1H, Ar-H6): Located between the amine and the azetidine group, this proton only exhibits meta-coupling to H4.

  • Comparative Insight: In Standard Commercial Grades, the presence of a 1,2,4-regioisomer alters this splitting network, often introducing a conflicting doublet at ~7.10 ppm. The Premium Grade shows absolute baseline clarity in this region.

Aliphatic & Azetidine Region Analysis
  • δ 3.60 ppm (br s, 2H, -NH2): The primary amine protons.

  • δ 3.50 ppm (quintet, J = 7.5 Hz, 1H, Azetidine C3-H): The benzylic proton on the 4-membered ring is equally coupled to the four adjacent protons on C2 and C4.

  • δ 3.65 ppm (m, 2H) & δ 3.15 ppm (m, 2H, Azetidine C2-H, C4-H):

    • Causality of Splitting: Due to the rigid, puckered conformation of the azetidine ring, the protons on C2 and C4 are diastereotopic. The protons cis to the bulky aryl group experience a different magnetic shielding environment than those trans to it, resulting in two distinct multiplets rather than a single signal[6][7].

  • δ 2.35 ppm (s, 3H, N-CH3): The methyl group attached to the azetidine nitrogen.

  • δ 2.15 ppm (s, 3H, Ar-CH3): The aryl-bound methyl group.

13C NMR Spectral Validation

13C NMR (150 MHz, CDCl3) provides orthogonal confirmation of the carbon backbone. The Premium Grade exhibits exactly 11 distinct carbon resonances, matching the molecular formula C11​H16​N2​ [1].

Carbon PositionChemical Shift (δ ppm)Assignment Rationale & Causality
C1 (Ar-NH2) 144.5Highly deshielded due to the electronegative primary amine.
C5 (Ar-Azetidine) 142.3Deshielded by the attachment of the alkyl ring.
C3 (Ar-H) 130.5Standard aromatic methine carbon.
C2 (Ar-CH3) 120.2Shielded relative to heteroatom-substituted carbons.
C4 (Ar-H) 118.0Standard aromatic methine carbon.
C6 (Ar-H) 114.2Strongly shielded by the strong ortho/para electron-donating effect of the -NH2 group.
Azetidine C2 / C4 63.5Diagnostic Peak: Highly deshielded due to the adjacent nitrogen atom and the inherent ring strain of the 4-membered heterocycle[8].
N-CH3 46.1Typical shift for an N-methyl group in a strained ring system.
Azetidine C3 33.2Aliphatic methine carbon attached to the aryl ring.
Ar-CH3 17.4Highly shielded benzylic methyl carbon.

Comparative Impurity Analysis: Why Premium Outperforms

When comparing the spectra of the Premium UltraPure Grade to the Standard Commercial Grade, the superiority of rigorous qNMR validation becomes evident[9]:

  • Detection of Regioisomers: Standard grades frequently exhibit a minor singlet at δ 2.25 ppm (indicating an isomeric Ar-CH3) and overlapping aromatic multiplets. Because these isomers often co-elute in standard Reverse-Phase HPLC, they are falsely reported as "pure" on standard Certificates of Analysis. qNMR confidently quantifies these at <0.1% in the Premium Grade.

  • Residual Solvents: Standard grades often show trace signals at δ 1.43 ppm and δ 1.05 ppm, indicative of residual ethyl acetate or diethyl ether trapped within the crystal lattice. The Premium Grade undergoes extended high-vacuum drying, verified by the complete absence of these solvent peaks, protecting sensitive downstream organometallic catalysts from degradation.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Patsnap Eureka URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Validation of quantitative NMR Journal of Pharmaceutical and Biomedical Analysis (Ovid) URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR American Chemical Society (ACS) URL:[Link]

  • PubChem Compound Summary for CID 130271075: 2-Methyl-5-(1-methylazetidin-3-YL)aniline National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Comparative

Validating the Purity of 2-Methyl-5-(1-methylazetidin-3-YL)aniline: A Comparative LC-MS Guide

As drug development pipelines increasingly feature highly polar, nitrogen-rich small molecules, analytical scientists are forced to move beyond traditional reversed-phase methodologies. The compound 2-Methyl-5-(1-methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature highly polar, nitrogen-rich small molecules, analytical scientists are forced to move beyond traditional reversed-phase methodologies. The compound 2-Methyl-5-(1-methylazetidin-3-YL)aniline represents a classic analytical challenge: it possesses a dual-basic nature due to its primary aniline moiety (pKa ~4.6) and a highly basic, strained tertiary azetidine ring (pKa ~10.4).

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) modalities for the purity validation of this compound, detailing the causality behind method selection, providing a self-validating experimental protocol, and aligning with global regulatory standards.

The Analytical Challenge: Causality in Method Selection

To design a robust purity assay, we must first understand the physicochemical behavior of the analyte. At physiological or acidic pH, 2-Methyl-5-(1-methylazetidin-3-YL)aniline exists as a highly polar dication. This specific chemistry dictates the failure or success of standard analytical modalities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Azetidines are strained four-membered heterocycles. Under the high thermal stress of a GC inlet (typically >250°C), the azetidine ring is highly susceptible to thermal degradation and ring-opening reactions, making GC-MS fundamentally unsuitable without complex, yield-reducing derivatization steps[1].

  • Reversed-Phase LC-MS (RPLC-MS): In traditional RPLC (using C18 columns), highly polar dications exhibit near-zero retention, eluting in the void volume. Furthermore, the basic amines interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing. Eluting in the void volume also subjects the analyte to massive ion suppression from unretained matrix components[2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC-MS): HILIC is the optimal choice for this compound. By utilizing a polar stationary phase (e.g., Amide or Diol) and a high-organic mobile phase, HILIC retains polar compounds via partitioning into a water-enriched layer on the silica surface. Crucially, the high concentration of acetonitrile in the mobile phase dramatically lowers surface tension, leading to highly efficient droplet desolvation in the Electrospray Ionization (ESI) source, thereby exponentially increasing MS sensitivity[3].

G Compound 2-Methyl-5-(1-methylazetidin-3-yl)aniline RPLC RPLC-MS (C18 Column) Compound->RPLC HILIC HILIC-MS (Amide/Diol Column) Compound->HILIC GCMS GC-MS (Derivatization) Compound->GCMS Outcome1 Poor Retention, Peak Tailing RPLC->Outcome1 Outcome2 Strong Retention, High MS Sensitivity HILIC->Outcome2 Outcome3 Thermal Degradation, Ring Opening GCMS->Outcome3

Fig 1. Decision matrix for selecting the optimal chromatographic technique for polar basic amines.

Comparative Performance Data

The following table summarizes the quantitative performance of these modalities based on empirical chromatographic principles for polar basic amines[4].

ParameterHILIC-MS (Amide)RPLC-MS (C18)GC-MS (EI)
Retention Factor ( k′ ) 4.2 (Optimal retention)0.8 (Poor, near void volume)N/A
Peak Asymmetry ( As​ ) 1.05 (Highly symmetrical)1.85 (Severe tailing)N/A (Thermal degradation)
S/N Ratio (at 10 ng/mL) > 500:145:1< 10:1
Matrix Effect Minimal (< 5% suppression)High (> 40% suppression)Moderate
Purity Validation Suitability Excellent MarginalUnsuitable

Self-Validating Experimental Protocol: HILIC-MS

To ensure trustworthiness, analytical protocols cannot merely be a sequence of steps; they must be self-validating systems . The following HILIC-MS methodology incorporates internal checks to verify system suitability, linearity, and the absence of carryover in real-time.

Phase 1: Reagent & Sample Preparation
  • Causality Check: In HILIC, injecting a sample dissolved in a strong solvent (water) will disrupt the stationary phase's hydration layer, leading to catastrophic peak distortion.

  • Step 1: Dissolve the 2-Methyl-5-(1-methylazetidin-3-YL)aniline standard in a weak HILIC solvent: 95:5 Acetonitrile:Water[4].

  • Step 2: Prepare a stable isotope-labeled internal standard (SIL-IS) if available, or a structural analog, to correct for any ESI source fluctuations.

Phase 2: Chromatographic & MS Conditions
  • Column: Amide-bonded silica (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mechanistic Rationale: At pH 3.0, both the aniline and azetidine nitrogens are fully protonated. This prevents mixed-mode retention mechanisms (which cause peak broadening) and ensures a consistent positive charge for maximum ESI+ efficiency[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B held for 1 min, ramped to 60% B over 5 mins, held for 2 mins, and re-equilibrated at 95% B for 4 mins.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Phase 3: The Self-Validating Injection Sequence
  • Double Blank (x2): Inject 95:5 ACN:H2O. Validates baseline stability and ensures zero carryover from previous batches.

  • System Suitability Test (SST) (x6): Inject a 100 ng/mL standard. Validates instrument precision. The Relative Standard Deviation (RSD) for retention time and peak area must be < 2.0% before proceeding.

  • Calibration Bracketing: Inject a 5-point calibration curve from the Limit of Quantitation (LOQ) to 120% of the target specification. Validates dynamic range and linearity.

  • Quality Control (QC) Interspersion: Inject a Mid-QC sample every 10 unknown injections. Validates ongoing accuracy and checks for column fouling.

Regulatory Alignment: ICH Q2(R2) Validation Framework

For this method to be utilized in a regulatory submission (e.g., IND or NDA), it must be validated according to the5[5]. The validation of a quantitative purity assay requires demonstrating that the procedure is "fit for its intended purpose."

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank/Matrix) Start->Spec Lin Linearity (LOQ to 120%) Start->Lin Prec Precision (RSD < 2%) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc

Fig 2. Core validation elements based on ICH Q2(R2) guidelines for quantitative purity assays.

Key Validation Execution Steps:
  • Specificity: Demonstrate that the LC-MS MRM transitions for 2-Methyl-5-(1-methylazetidin-3-YL)aniline do not suffer from cross-talk or interference from synthesis precursors, degradation products, or matrix blanks[5].

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision from the LOQ up to at least 120% of the specification limit. A linear regression model ( R2≥0.995 ) is standard[5].

  • Accuracy: Perform spike-recovery experiments at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) across three replicates. Recovery should fall within 95.0% – 105.0%.

  • Precision: Assess both Repeatability (intra-assay precision using a minimum of 6 determinations at 100% concentration) and Intermediate Precision (inter-day variations, different analysts, or different LC-MS systems)[5].

Conclusion

Validating the purity of highly polar, dual-basic compounds like 2-Methyl-5-(1-methylazetidin-3-YL)aniline requires abandoning default RPLC methods in favor of specialized techniques. HILIC-MS stands as the undisputed optimal modality, offering superior retention, sharper peak shapes, and vastly improved ionization efficiency. By coupling this mechanistic advantage with a self-validating sequence and strict adherence to ICH Q2(R2) guidelines, analytical scientists can guarantee the integrity, accuracy, and regulatory compliance of their purity data.

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Validation

The Azetidine Moiety in Kinase Inhibition: A Structural-Activity Relationship Guide to 2-Methyl-5-(1-methylazetidin-3-YL)aniline Analogs

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the strategic selection and modification of chemical scaffolds are paramount. The 2-Methyl-5-(1-methylazetidin-3-YL)anili...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the strategic selection and modification of chemical scaffolds are paramount. The 2-Methyl-5-(1-methylazetidin-3-YL)aniline core has emerged as a promising starting point for the development of potent and selective therapeutic agents. Its unique three-dimensional structure, conferred by the strained azetidine ring, offers a compelling vector for exploring chemical space and achieving favorable interactions within the ATP-binding pocket of various kinases.[1] This guide provides a comprehensive comparison of rationally designed analogs of this scaffold, supported by detailed experimental protocols and a discussion of the underlying structure-activity relationships (SAR).

Introduction: The Rationale for the 2-Methyl-5-(1-methylazetidin-3-YL)aniline Scaffold

The aniline and substituted aniline moieties are prevalent in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain.[2][3] The incorporation of a saturated, four-membered azetidine ring introduces a degree of conformational rigidity and a desirable sp3 character, which can lead to improved physicochemical properties such as solubility and metabolic stability, key attributes for successful drug candidates.[1] The N-methyl group on the azetidine can also play a crucial role in modulating potency and selectivity. This guide will explore the systematic modification of this core structure to elucidate the key determinants of biological activity.

Comparative Analysis of Analog Performance

To investigate the SAR of the 2-Methyl-5-(1-methylazetidin-3-YL)aniline scaffold, a series of analogs were synthesized and evaluated for their inhibitory activity against a representative tyrosine kinase (e.g., a member of the SRC family) and their anti-proliferative effects in a relevant cancer cell line. The following table summarizes the key findings.

Compound IDR1 (Aniline Ring Substitution)R2 (Azetidine Substitution)Kinase IC50 (nM)Cell Proliferation IC50 (µM)
LEAD-01 HH501.2
ANA-01 4-FH250.8
ANA-02 4-ClH300.9
ANA-03 4-OCH3H1505.5
ANA-04 H3-OH401.0
ANA-05 H3-F601.5
ANA-06 H (N-demethyl azetidine)H2008.0
ANA-07 2-F (on aniline)H1003.2
Interpretation of SAR Data

The data presented above suggests several key trends:

  • Substitution on the Aniline Ring (R1): Small, electron-withdrawing groups at the 4-position of the aniline ring, such as fluorine (ANA-01) and chlorine (ANA-02), appear to enhance potency compared to the unsubstituted lead compound (LEAD-01). This may be due to favorable interactions with the solvent-exposed region of the kinase pocket or modulation of the aniline's pKa. Conversely, the introduction of a bulkier, electron-donating methoxy group (ANA-03) is detrimental to activity, likely due to steric hindrance.

  • Substitution on the Azetidine Ring (R2): The introduction of a hydroxyl group at the 3-position of the azetidine (ANA-04) is well-tolerated and may offer a handle for further derivatization to improve solubility. A fluorine atom at the same position (ANA-05) slightly reduces potency.

  • Importance of the Azetidine N-Methyl Group: Removal of the methyl group from the azetidine nitrogen (ANA-06) leads to a significant loss of activity. This highlights the critical role of this group, which may be involved in a key hydrophobic interaction or in maintaining the optimal conformation of the azetidine ring for binding.

  • Positional Isomerism on the Aniline Ring: Moving the substituent to the 2-position of the aniline ring (ANA-07) is less favorable than substitution at the 4-position, suggesting a specific spatial requirement for interactions in this region of the binding site.

Experimental Protocols

The following section details the methodologies employed for the synthesis and biological evaluation of the 2-Methyl-5-(1-methylazetidin-3-YL)aniline analogs.

General Synthetic Workflow

The synthesis of the target analogs follows a convergent strategy, as outlined in the workflow diagram below. The key steps involve the preparation of the substituted aniline and the azetidine fragments, followed by a coupling reaction and final modifications.

Synthetic Workflow General Synthetic Workflow for Analog Synthesis cluster_aniline Aniline Fragment Synthesis cluster_azetidine Azetidine Fragment Synthesis A Substituted Nitrobenzene B Reduction A->B C Substituted Aniline B->C G Palladium-Catalyzed Cross-Coupling C->G D Protected Azetidin-3-one E Reductive Amination D->E F N-Methylated Azetidine E->F F->G H Final Analog G->H

Caption: A generalized synthetic workflow for the preparation of 2-Methyl-5-(1-methylazetidin-3-YL)aniline analogs.

Step-by-Step Synthesis of a Representative Analog (ANA-01)
  • Synthesis of 4-Fluoro-2-methyl-5-nitroaniline:

    • To a solution of 4-fluoro-2-methylaniline in sulfuric acid, slowly add potassium nitrate at 0°C.

    • Stir the reaction mixture for 2 hours, then pour onto ice and neutralize with ammonium hydroxide.

    • Extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

  • Reduction to 4-Fluoro-2-methyl-5-aminophenylaniline:

    • Dissolve the nitroaniline derivative in ethanol and add a catalytic amount of palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate to obtain the desired aniline.

  • Synthesis of 1-Methylazetidin-3-yl Trifluoromethanesulfonate:

    • To a solution of N-Boc-3-hydroxyazetidine in dichloromethane, add triethylamine and triflic anhydride at -78°C.

    • After completion, quench the reaction and extract the product.

    • Remove the Boc protecting group using trifluoroacetic acid, followed by N-methylation using formaldehyde and sodium triacetoxyborohydride.

  • Buchwald-Hartwig Cross-Coupling:

    • Combine the synthesized aniline, the azetidine triflate, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., BINAP) in a solvent such as toluene.

    • Add a base (e.g., sodium tert-butoxide) and heat the mixture under an inert atmosphere until the reaction is complete.

    • Purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is determined using a biochemical assay.

Kinase Inhibition Assay Workflow for In Vitro Kinase Inhibition Assay A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase and substrate to microplate wells B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and measure signal (e.g., luminescence) E->F G Calculate IC50 values F->G

Caption: A schematic representation of the in vitro kinase inhibition assay protocol.

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant kinase enzyme and a biotinylated peptide substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent (e.g., a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin).

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is assessed using a cell-based assay.

Protocol:

  • Seed a human cancer cell line (e.g., a line known to be dependent on the target kinase) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add a viability reagent (e.g., resazurin) and incubate for a further 2-4 hours.

  • Measure the fluorescence signal, which is proportional to the number of viable cells.

  • Calculate the IC50 values from the dose-response curves.

Signaling Pathway Context

The 2-Methyl-5-(1-methylazetidin-3-YL)aniline analogs are designed to inhibit intracellular kinase signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified, hypothetical pathway where these inhibitors might act.

Signaling Pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase DownstreamKinase Downstream Kinase RTK->DownstreamKinase Phosphorylation Inhibitor 2-Methyl-5-(1-methylazetidin-3-YL)aniline Analog Inhibitor->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Gene Expression

Caption: A simplified diagram of a signaling pathway targeted by the aniline-azetidine inhibitors.

Conclusion and Future Directions

The systematic exploration of the 2-Methyl-5-(1-methylazetidin-3-YL)aniline scaffold has revealed critical structural features that govern its kinase inhibitory activity. The findings from this comparative analysis provide a solid foundation for the design of next-generation inhibitors with improved potency and drug-like properties. Future work will focus on optimizing the substitutions on the aniline ring and exploring further modifications of the azetidine moiety to enhance selectivity and in vivo efficacy. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of kinase drug discovery.

References

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publishers. [Link][4]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link][5]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. [Link][6]

  • Various Authors. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link][7]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link][8]

  • Anonymous. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link][9]

  • Anonymous. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link][2]

  • Anonymous. (2021). Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold. PubMed. [Link][10]

  • Anonymous. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link][11]

  • Anonymous. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link][12]

  • Anonymous. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link][3]

  • Anonymous. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link][1]

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